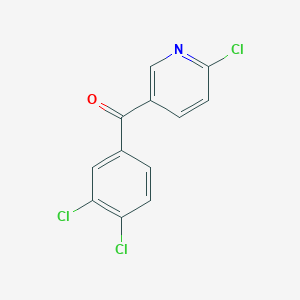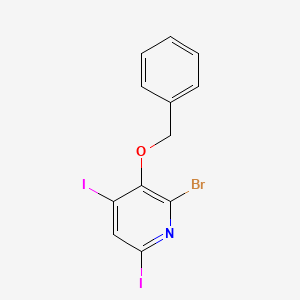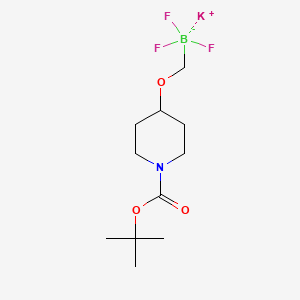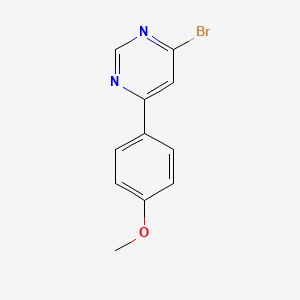
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride
Descripción general
Descripción
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride (2-BPC) is an organic compound with the chemical formula C3H3BrN2O2. It is a colourless solid that is soluble in organic solvents. 2-BPC is a versatile reagent used in organic synthesis and has a wide range of applications in the pharmaceutical, agricultural, and biochemical industries. The compound has been studied extensively in the laboratory to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride: has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . These derivatives have been tested against Leishmania aethiopica and Plasmodium berghei , showing significant inhibition effects. The compound’s efficacy was compared to standard drugs, and it displayed superior activity, indicating its potential as a pharmacophore for developing new treatments for these diseases .
Molecular Docking Studies
The compound has been involved in molecular docking studies to justify its antileishmanial activity. The docking study conducted on Lm-PTR1 , complexed with Trimethoprim, revealed that the compound’s structure could be optimized for better interaction with the parasitic target . This suggests that 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can be a valuable tool in the design of new antiparasitic agents.
Synthesis of Pyrazole Derivatives
Pyrazole-bearing compounds are known for their diverse pharmacological effects. The subject compound serves as a starting material in the synthesis of various pyrazole derivatives, which are then evaluated for their biological activities, including their role as inhibitors .
Preparation of Solid Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Such complexes have applications in materials science and coordination chemistry, where they can be used to study the properties of hexacoordinate bonding.
Development of New Antileishmanial Structures
The compound has been used to identify new active antileishmanial structures for use against neglected diseases like leishmaniasis . The derivatives synthesized from this compound have shown an active profile against Leishmania infantum and Leishmania amazonensis , with some compounds exhibiting a profile similar to pentamidine but with lower cytotoxicity .
Pharmaceutical Research
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride: is instrumental in pharmaceutical research for the development of new drugs. Its role in the synthesis of biologically active compounds, including inhibitors, makes it a valuable entity in drug discovery and development processes .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIQDMNXCCJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)
![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)





